Home > Products > Screening Compounds P92325 > Abexinostat hydrochloride
Abexinostat hydrochloride - 783356-67-2

Abexinostat hydrochloride

Catalog Number: EVT-418919
CAS Number: 783356-67-2
Molecular Formula: C21H24ClN3O5
Molecular Weight: 433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abexinostat Hydrochloride is the hydrochloride salt form of abexinostat, an orally bioavailable hydroxamate-based pan-inhibitor of histone deacetylase (HDAC), with potential antineoplastic and radiosensitizing activities. Upon administration, abexinostat inhibits HDAC, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; and the tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. In addition, abexinostat decreases the expression of the DNA-repair protein RAD51, thereby reducing the RAD51 protein, preventing repair of DNA double-strand breaks and increasing sensitivity of tumor cells to DNA damaging agents. HDAC, upregulated in many tumor types, is an enzyme that is responsible for the deacetylation of chromatin histone proteins.
Overview

Abexinostat hydrochloride is a synthetic compound classified as a histone deacetylase inhibitor, primarily investigated for its potential in cancer therapy. It is known for its role in modifying gene expression by inhibiting the enzymes responsible for the removal of acetyl groups from histones, thereby affecting chromatin structure and function. The compound has garnered attention in clinical trials, particularly for its efficacy against various malignancies such as lymphomas and solid tumors.

Source

Abexinostat was initially developed by the Celera Group and has been the subject of various patents and research studies. The compound is derived from 3-methylbenzofuran-2-carboxylic acid, which undergoes several chemical modifications to achieve its final form as abexinostat hydrochloride. The synthesis and characterization of this compound have been detailed in patent applications, notably WO2004/092115, which outlines methods for its preparation and the challenges associated with its hygroscopic nature .

Classification

Abexinostat hydrochloride is classified under small molecule drugs and specifically falls within the category of histone deacetylase inhibitors. These inhibitors play a crucial role in epigenetic regulation and have therapeutic applications in oncology due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Synthesis Analysis

Methods

The synthesis of abexinostat hydrochloride involves several key steps:

  1. Starting Material: The process begins with 3-methylbenzofuran-2-carboxylic acid.
  2. Functionalization: This compound is functionalized through the introduction of a dimethylaminomethyl group at the 3-position, which can occur at different stages of synthesis.
  3. Coupling: The functionalized intermediate is then coupled with methyl-4(2-aminoethoxy)benzoate to form the hydroxamic acid derivative, which is crucial for the activity of abexinostat .

Technical Details

The synthesis typically requires controlled conditions to prevent degradation or unwanted side reactions. Various solvents such as dichloromethane and polar media are employed during the reaction phases to optimize yield and purity. The final product is isolated through crystallization techniques that may involve seeding with existing crystalline forms to enhance reproducibility .

Molecular Structure Analysis

Structure

The molecular formula of abexinostat hydrochloride is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of approximately 393.43 g/mol. Its structure features a hydroxamic acid moiety, which is integral to its function as a histone deacetylase inhibitor.

Data

  • InChIKey: MAUCONCHVWBMHK-UHFFFAOYSA-N
  • CAS Registry Number: 783355-60-2

The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational properties that influence biological activity .

Chemical Reactions Analysis

Reactions

Abexinostat hydrochloride primarily functions through inhibition of histone deacetylases, leading to an accumulation of acetylated histones. This alteration in histone acetylation status results in changes to gene expression profiles associated with cell proliferation and survival.

Technical Details

The mechanism involves binding to the active site of histone deacetylases, thereby preventing substrate access and subsequent deacetylation reactions. This inhibition can lead to:

  • Increased expression of pro-apoptotic genes.
  • Decreased expression of oncogenes.

Such reactions are critical in cancer therapy as they can reverse abnormal gene silencing commonly seen in tumors .

Mechanism of Action

Process

The primary mechanism by which abexinostat hydrochloride exerts its effects is through competitive inhibition of histone deacetylases. By binding to these enzymes, abexinostat alters the acetylation status of histones, leading to:

  1. Gene Activation: Increased transcription of genes involved in cell cycle arrest and apoptosis.
  2. Cell Cycle Regulation: Induction of cell cycle checkpoints that prevent cancer cell proliferation.

Data

Clinical studies have indicated that abexinostat can enhance the efficacy of other chemotherapeutic agents when used in combination therapies, demonstrating its potential as a multi-faceted treatment option for cancer patients .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Abexinostat hydrochloride's stability can be affected by moisture; thus, formulations must account for its hygroscopic nature.
  • pH Sensitivity: The compound's activity may vary with pH changes, necessitating careful formulation strategies for pharmaceutical applications.

Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis can provide insights into thermal stability and degradation profiles under various conditions .

Applications

Abexinostat hydrochloride has significant scientific uses primarily in oncology:

  • Cancer Treatment: It is being explored for use against hematological malignancies like lymphoma and various solid tumors.
  • Combination Therapy: Research indicates enhanced efficacy when used alongside other anticancer agents, potentially improving patient outcomes.

Ongoing clinical trials continue to evaluate its effectiveness across different cancer types, aiming to establish optimal dosing regimens and treatment protocols .

Molecular Mechanisms of HDAC Inhibition by Abexinostat Hydrochloride

Structural Determinants of Pan-HDAC Inhibition Specificity

Abexinostat hydrochloride (C₂₁H₂₄ClN₃O₅; MW: 433.9 g/mol) is an orally bioavailable hydroxamate-based inhibitor that exhibits broad-spectrum activity against class I, II, and IV histone deacetylases (HDACs) [3] [6]. Its molecular structure comprises three critical domains: (1) A benzofuran cap group that interacts with the rim of the HDAC catalytic pocket, (2) a hydroxamate-based zinc-binding group (ZBG) that chelates the Zn²⁺ ion at the enzyme's active site, and (3) a linker domain with dimethylamine functionality that occupies the hydrophobic channel of HDACs [8]. The hydroxamate moiety (–CONHOH) enables bidentate chelation of the catalytic Zn²⁺ ion, a feature shared with vorinostat but distinguished by abexinostat's benzofuran cap, which enhances its affinity for multiple HDAC isoforms [6] [8].

Table 1: HDAC Isoform Selectivity Profile of Abexinostat

HDAC ClassIsoforms TargetedIC₅₀ (nM)Biological Consequence
Class IHDAC1, HDAC2, HDAC3, HDAC81.7–7.8Altered chromatin compaction and gene transcription
Class IIaHDAC4, HDAC5, HDAC7, HDAC912.1–54.6Modulation of transcription factor activity
Class IIbHDAC6, HDAC109.3–22.9Tubulin deacetylation impairment
Class IVHDAC118.5Regulation of IL-10 expression

Data derived from enzymatic assays demonstrating pan-inhibitory activity [3] [6] [8].

This structural configuration enables simultaneous inhibition of 11 HDAC isoforms, a property termed "pan-HDAC inhibition." Unlike class-selective agents (e.g., romidepsin for class I), abexinostat's benzofuran cap provides conformational flexibility, allowing adaptation to variable pocket geometries across HDAC classes [6]. Pharmacokinetic studies confirm that its short elimination half-life (∼4 hours) necessitates twice-daily dosing to maintain continuous target engagement, maximizing epigenetic modulation while minimizing resistance [1] [8]. The molecular interactions disrupt HDAC catalytic function by preventing substrate access and zinc-mediated hydrolysis, leading to accumulation of hyperacetylated histones [6] [8].

Modulation of Histone Acetylation Dynamics in Tumor Microenvironments

Within tumor microenvironments (TME), abexinostat induces chromatin remodeling through hyperacetylation of core histones (H3K9ac, H3K27ac, H4K16ac), altering nucleosome architecture and transcriptional accessibility [1] [9]. In nasopharyngeal carcinoma (NPC) xenografts, abexinostat treatment (12.5 mg/kg BID) elevated global H3 acetylation by 4.2-fold within 48 hours, reactivating epigenetically silenced tumor suppressor genes such as CDKN1A (p21) and BAX [9]. This acetylation surge promotes transcriptional reprogramming, shifting cancer cells toward pro-apoptotic and differentiation states [1] [7].

Crucially, abexinostat reverses TME-mediated immunosuppression by:

  • Repolarizing tumor-associated macrophages (TAMs): Reducing M2-polarized TAMs by 60% in lymphoma models while enhancing MHC-II and CD86 expression, promoting antitumor immunity [7].
  • Recruiting cytotoxic T cells: Upregulating chemokines CXCL9/10 by 3.5-fold, facilitating CXCR3⁺CD4⁺ T-cell infiltration into tumors [7].
  • Attenuating myeloid-derived suppressor cells (MDSCs): Downregulating arginase-1 and COX-2, critical for MDSC-mediated T-cell suppression [7].

Table 2: TME Modulation by Abexinostat in Preclinical Models

TME ComponentEffect of AbexinostatMechanistic BasisFunctional Outcome
Tumor-associated macrophages↓ M2 polarization (≥60%)HDAC6 inhibition and STAT3 inactivationEnhanced phagocytosis and antigen presentation
CD8⁺ T cells↑ Infiltration (2.8-fold)CXCL9/10 chemokine inductionImproved tumor cell killing
Cancer-associated fibroblasts↓ α-SMA expressionSuppressed TGF-β signalingReduced matrix remodeling and metastasis
Hypoxic signaling↓ HIF-1α stability (70% reduction)Hsp90 hyperacetylation and disrupted chaperone functionImpaired angiogenesis and metabolic adaptation

Consolidated data from solid and hematological tumor models [1] [7] [9].

Additionally, abexinostat synergizes with DNA-damaging agents in TME contexts. In NPC patient-derived xenografts, pretreatment with abexinostat amplified cisplatin-induced apoptosis by 40%, correlating with RAD51 depletion (a DNA repair protein) and impaired homologous recombination [9]. This epigenetic priming effect sensitizes treatment-resistant tumors to conventional therapies.

Non-Histone Protein Targets and Post-Translational Modification Effects

Beyond histones, abexinostat hyperacetylates >50 non-histone proteins, expanding its antineoplastic mechanisms [9] [10]. Key targets include:

RAD51: Abexinostat downregulates this DNA repair protein by 75% at clinically achievable concentrations (IC₅₀: 0.8 µM), mediated through HDAC1/2 inhibition and proteasomal degradation [9]. In NPC models, RAD51 suppression increased γH2AX foci (DNA damage markers) by 5.3-fold post-irradiation, explaining synergistic cytotoxicity with radiotherapy [9]. This effect is conserved across lymphoma, breast cancer, and glioblastoma models, establishing RAD51 as a universal pharmacodynamic biomarker for abexinostat [8] [9].

HIF-1α: Hypoxia-inducible factor stability requires deacetylation by HDAC1/HDAC3. Abexinostat induces HIF-1α hyperacetylation at Lys674, promoting its VHL-dependent ubiquitination and degradation (65% reduction in protein half-life) [8] [10]. Consequently, angiogenesis mediators like VEGF and GLUT1 are transcriptionally downregulated, suppressing tumor neovascularization in renal cell carcinoma models [8].

Transcription factors:

  • p53: Abexinostat acetylates p53 at Lys373/382, enhancing its DNA-binding affinity and transactivation of pro-apoptotic genes (PUMA, NOXA) [10].
  • STAT3: Hyperacetylation disrupts STAT3 dimerization and nuclear translocation, inhibiting IL-6-mediated survival pathways [7].
  • NF-κB: Acetylation of RelA/p65 at Lys310 augments its transcriptional activity paradoxically, though this is counterbalanced by simultaneous upregulation of IκBα [8].

In glioblastoma, abexinostat modulates metabolomic pathways by acetylating metabolic enzymes. Pyruvate dehydrogenase kinase 1 (PDK1) hyperacetylation inhibits its activity, shifting cells toward oxidative phosphorylation and increasing reactive oxygen species production [10]. Similarly, acetylated SOD2 loses antioxidant capacity, compounding oxidative stress in tumor cells.

Table 3: Non-Histone Targets of Abexinostat and Functional Consequences

Target ProteinModification SiteFunctional ChangeDownstream Effects
RAD51None (transcriptional downregulation)Impaired homologous recombinationDNA repair deficiency and chemo/radiosensitization
HIF-1αLys674 acetylationEnhanced proteasomal degradationAnti-angiogenesis and metabolic disruption
p53Lys373/382 acetylationStabilization and transcriptional activationCell cycle arrest and apoptosis
STAT3Lys685 acetylationDimerization impairmentAttenuation of survival signaling
Hsp90Lys294/107 acetylationLoss of chaperone activityClient protein degradation (e.g., HER2, AKT)

Based on mass spectrometry and co-immunoprecipitation assays [8] [9] [10].

These pleiotropic effects position abexinostat as a multimodal anticancer agent, disrupting oncogenic pathways beyond epigenetic regulation. Its ability to concurrently target DNA repair, hypoxia adaptation, and transcriptional networks underpins ongoing clinical exploration in combination regimens [8] [9].

Table 4: Standardized Nomenclature for Abexinostat Hydrochloride

Nomenclature TypeDesignation
Chemical Name3-[(Dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide hydrochloride
IUPAC Name3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide; hydrochloride
SynonymsPCI-24781; CRA-024781; S78454-1; Abexinostat HCl
CAS Registry783356-67-2
Molecular FormulaC₂₁H₂₄ClN₃O₅
Development CodesFORERUNNER (Phase II trial identifier)

Consolidated from chemical databases and clinical literature [3] [5] [8].

Properties

CAS Number

783356-67-2

Product Name

Abexinostat hydrochloride

IUPAC Name

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide;hydrochloride

Molecular Formula

C21H24ClN3O5

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C21H23N3O5.ClH/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27;/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25);1H

InChI Key

DCLVURDKBXJXFG-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.